1-(3-Chlorophenyl)butan-1-amine
Overview
Description
1-(3-Chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a derivative of butanamine, where a chlorine atom is substituted at the third position of the phenyl ring.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene, which is then reduced to 1-(3-chlorophenyl)propan-2-amine. This intermediate is further reacted with a suitable alkylating agent to yield this compound .
Industrial production methods often involve the use of metal-catalyzed reactions to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound efficiently .
Chemical Reactions Analysis
1-(3-Chlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chlorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to influence neurotransmitter systems, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)butan-1-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom at the fourth position.
1-(3-Bromophenyl)butan-1-amine: Bromine substituted instead of chlorine.
1-(3-Chlorophenyl)propan-1-amine: Shorter carbon chain by one carbon atom.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures .
Properties
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCBNQUAIZXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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